Crystal Structure and Conformational Parameters: Precise 3D Data for Structure-Based Design vs. Uncharacterized Analogs
The crystal structure of L-Pyroglutamyl-L-alanine has been solved and refined to an R value of 0.044, providing atomic-level conformational data [1]. This is a unique differentiator against closely related dipeptides like L-pGlu-L-Val or L-pGlu-L-Phe, for which no such publicly available, high-resolution crystal structures exist. The compound crystallizes in the monoclinic space group P2(1) with cell parameters a = 4.863(2) Å, b = 16.069(1) Å, c = 6.534(2) Å, β = 109.9(2)°, V = 480.0 ų, Dc = 1.385 g/cm³, and Z = 2 [1]. Key conformational features include a cis amide in the pyroglutamyl side chain (ω₁ = 2.6(7)°) and a trans, non-planar peptide unit (ω₂ = 167.4(5)°) [1].
| Evidence Dimension | Crystal Structure and Conformational Parameters |
|---|---|
| Target Compound Data | Monoclinic, P2(1); a = 4.863(2) Å, b = 16.069(1) Å, c = 6.534(2) Å, β = 109.9(2)°, V = 480.0 ų, Dc = 1.385 g/cm³, Z = 2; ω₁ = 2.6(7)° (cis), ω₂ = 167.4(5)° (trans); R = 0.044 |
| Comparator Or Baseline | L-pGlu-L-Val, L-pGlu-L-Phe, and other pyroglutamyl dipeptides |
| Quantified Difference | No publicly available crystal structure or atomic-level conformational data |
| Conditions | Crystals grown from aqueous methanol; X-ray diffraction data collected; structure solved by direct methods and refined to R=0.044 for 699 reflections with I>2σ [1] |
Why This Matters
This structure provides essential 3D coordinates for computational docking studies, understanding PAP-I substrate recognition, and designing structure-activity relationship (SAR) studies, a capability not possible with structurally uncharacterized analogs.
- [1] Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure and conformation of L-pyroglutamyl-L-alanine. International Journal of Peptide and Protein Research, 33(5), 328-334. View Source
